molecular formula C13H10ClFN4 B2522341 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline CAS No. 297150-27-7

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline

Cat. No.: B2522341
CAS No.: 297150-27-7
M. Wt: 276.7
InChI Key: CTQWVZCHBCCQLV-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline is a heterocyclic compound featuring a benzotriazole moiety linked via a methyl group to a 3-chloro-4-fluoro-substituted aniline ring. This compound is of interest in medicinal chemistry, particularly in kinase inhibitor design, due to structural similarities to EGFR/HER2 inhibitors like gefitinib .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN4/c14-10-7-9(5-6-11(10)15)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQWVZCHBCCQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline typically involves the following steps:

    Formation of Benzotriazole Intermediate: Benzotriazole can be synthesized from o-phenylenediamine and nitrous acid. This reaction forms the benzotriazole ring through a diazotization process.

    Alkylation: The benzotriazole intermediate is then alkylated using a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the benzotriazol-1-ylmethyl group.

    Coupling with Aniline Derivative: The alkylated benzotriazole is then coupled with 3-chloro-4-fluoroaniline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the aniline ring.

    Oxidation and Reduction: The benzotriazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The aniline group can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted anilines, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to identify potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The benzotriazole moiety can act as a ligand, binding to metal ions or other biomolecules, while the aniline group can participate in various biochemical reactions.

Comparison with Similar Compounds

Halogenated Aniline Derivatives

The substitution pattern on the aniline ring critically impacts biological activity and chemical reactivity. Key analogs include:

Compound Substitution Pattern Key Properties Reference
3-Chloro-4-fluoroaniline 3-Cl, 4-F Found in gefitinib; moderate HER2 potency
2-Fluoro-3-chloroaniline 2-F, 3-Cl 2x higher HER2 enzymatic/cellular potency vs. 3-Cl-4-F analog
2,4-Difluoro-3-chloroaniline 2-F, 3-Cl, 4-F Improved HER2 inhibition (IC₅₀ ~10 nM)
3-Bromoaniline 3-Br Lower potency in kinase assays; used in N-formylation reactions

Key Findings :

  • Regioisomer Effects : The 2-fluoro-3-chloroaniline analog (vs. 3-chloro-4-fluoro) enhances HER2 inhibition due to optimized steric and electronic interactions with the kinase ATP-binding pocket .
  • Reactivity : 3-Chloro-4-fluoroaniline is effective in PIFA-promoted N-formylation reactions, yielding formamides in high efficiency (e.g., 65–85% yields) .

Benzotriazole-Containing Compounds

Benzotriazole derivatives are widely explored for their antitumor and kinase-inhibitory properties. Notable analogs include:

Compound Structure Activity Reference
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole core with CF₃ and 4-Cl-phenyl GP = 68.09% against NCI-H522 lung cancer cells
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Triazole with thiazole substituent GP = 62.47% against NCI-H522; moderate activity vs. melanoma (LOX IMVI)
N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline 1,2,4-Triazole with 4-methylaniline Structural analog with uncharacterized bioactivity

Key Findings :

  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃) on triazole rings enhance antiproliferative activity .
  • Heterocycle Fusion : Thiazole or benzothiazole substituents improve selectivity for cancer cell lines (e.g., NCI-H522) .
  • Benzotriazole vs. Triazole : The benzotriazole group in the target compound may enhance π-π stacking in kinase binding but reduce solubility compared to simpler triazoles .

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H10ClFN4
  • Molecular Weight : 276.7 g/mol
  • CAS Number : 297150-27-7

The compound features a benzotriazole moiety, which is known for its role in enhancing the biological activity of various pharmaceuticals. The presence of chlorine and fluorine atoms in its structure may contribute to its unique pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds containing benzotriazole derivatives exhibit significant antimicrobial properties. For instance, similar benzotriazole compounds have shown potent activity against various strains of bacteria and fungi.

  • Mechanism of Action : The antimicrobial action is often attributed to the ability of benzotriazole derivatives to disrupt cellular membranes or inhibit essential metabolic pathways in microorganisms.
  • Case Study : A study demonstrated that related compounds exhibited excellent antimycobacterial activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis with minimal inhibitory concentration (MIC) values comparable to established antibiotics like linezolid .

Anticancer Activity

This compound has been investigated for its potential anticancer properties:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. The specific pathways involved include the modulation of cell cycle regulators and apoptosis-related proteins.
  • Research Findings : A recent publication highlighted that benzotriazole derivatives can act as inhibitors of certain kinases involved in cancer progression, suggesting a mechanism through which they may exert anticancer effects .

Other Biological Activities

Besides antimicrobial and anticancer activities, benzotriazole derivatives are also being explored for:

  • Antiviral Properties : Some studies suggest that these compounds may inhibit viral replication by interfering with viral enzymes or host cell pathways.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory actions, making them candidates for further research in treating inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Key starting materials include 3-chloroaniline and benzotriazole derivatives.
  • Reactions : Common synthetic methods include nucleophilic substitution reactions followed by purification processes such as recrystallization or chromatography.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against M. tuberculosis
AnticancerInduces apoptosis in cancer cell lines
AntiviralPotential to inhibit viral replication
Anti-inflammatoryEarly evidence suggests possible effects

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